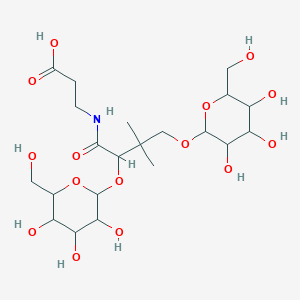
Calcium pantothenate; Calcium D-pantothenate; Vitamin B5 calcium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Pantothenic acid (hemicalcium salt): It is a derivative of pantothenic acid (vitamin B5) and is commonly found in various foods such as whole grains, legumes, eggs, meat, and yogurt . This compound is essential for the synthesis of coenzyme A (CoA), which plays a crucial role in the metabolism of proteins, carbohydrates, and fats .
准备方法
Synthetic Routes and Reaction Conditions: D-Pantothenic acid (hemicalcium salt) is synthesized through the condensation of pantoic acid and β-alanine, followed by the addition of calcium ions to form the hemicalcium salt . The reaction typically involves the following steps:
Condensation Reaction: Pantoic acid reacts with β-alanine in the presence of a dehydrating agent to form pantothenic acid.
Salt Formation: Pantothenic acid is then treated with calcium hydroxide or calcium chloride to form the hemicalcium salt.
Industrial Production Methods: Industrial production of D-Pantothenic acid (hemicalcium salt) involves microbial fermentation using strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are engineered to overproduce pantothenic acid, which is then extracted and converted to the hemicalcium salt .
化学反应分析
Types of Reactions:
Oxidation: D-Pantothenic acid (hemicalcium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of pantothenic acid.
Reduction Products: Reduced forms of pantothenic acid.
Substitution Products: Substituted derivatives of pantothenic acid.
科学研究应用
Chemistry: D-Pantothenic acid (hemicalcium salt) is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions .
Biology: In biological research, it is used to study the metabolism of proteins, carbohydrates, and fats. It is also used in cell culture media to support the growth of mammalian, insect, and plant cells .
Medicine: D-Pantothenic acid (hemicalcium salt) is used in the formulation of dietary supplements and pharmaceuticals. It is known to support adrenal gland function, enhance wound healing, and boost the immune system .
Industry: In the industrial sector, it is used in the production of cosmetics and personal care products due to its moisturizing and skin-protecting properties .
作用机制
D-Pantothenic acid (hemicalcium salt) exerts its effects by being incorporated into coenzyme A (CoA) and acyl carrier protein (ACP). These cofactors are essential for the metabolism of fatty acids, proteins, and carbohydrates . The compound also participates in the formation of acetylcholine, a neurotransmitter, and supports the production of cortisone . Additionally, it plays a role in controlling keratinocyte proliferation and differentiation, which is crucial for normal epithelial function and wound healing .
相似化合物的比较
D-Panthenol: The alcohol analog and biological precursor of D-pantothenic acid.
Calcium D-pantothenate: Another form of pantothenic acid used in dietary supplements and pharmaceuticals.
Vitamin B5: The parent compound of D-pantothenic acid (hemicalcium salt), essential for the synthesis of coenzyme A.
Uniqueness: D-Pantothenic acid (hemicalcium salt) is unique due to its stability and solubility, making it suitable for various applications in cell culture, dietary supplements, and pharmaceuticals . Its ability to support adrenal gland function, enhance wound healing, and boost the immune system further distinguishes it from other similar compounds .
属性
分子式 |
C21H37NO15 |
|---|---|
分子量 |
543.5 g/mol |
IUPAC 名称 |
3-[[3,3-dimethyl-2,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H37NO15/c1-21(2,7-34-19-15(31)13(29)11(27)8(5-23)35-19)17(18(33)22-4-3-10(25)26)37-20-16(32)14(30)12(28)9(6-24)36-20/h8-9,11-17,19-20,23-24,27-32H,3-7H2,1-2H3,(H,22,33)(H,25,26) |
InChI 键 |
PZRWOASUSYCAHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


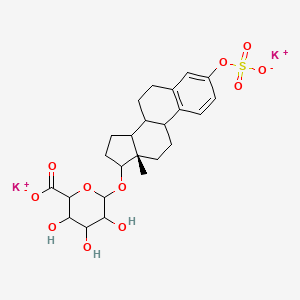
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
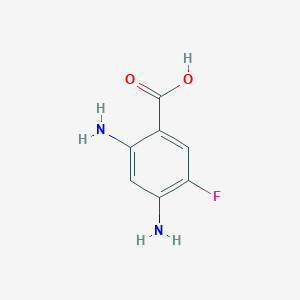

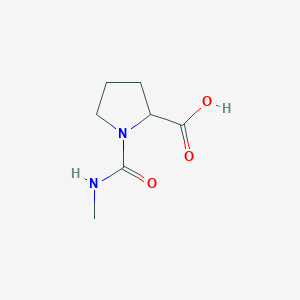
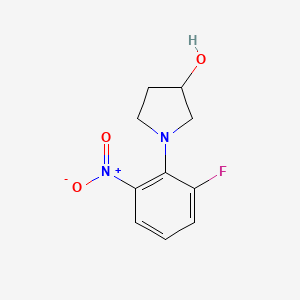
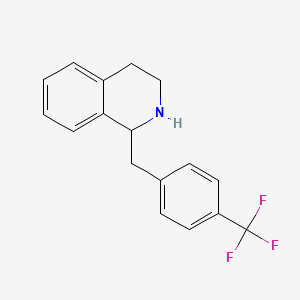
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)

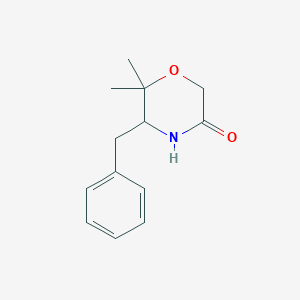
![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
